molecular formula C20H27BO3 B1376992 2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2096335-47-4

2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1376992
CAS No.: 2096335-47-4
M. Wt: 326.2 g/mol
InChI Key: JICBTICLFXGOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-butoxy-2-naphthol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Scientific Research Applications

2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which imparts distinct reactivity and selectivity in coupling reactions. Its butoxy-naphthyl group provides steric and electronic properties that can influence the outcome of the reactions .

Properties

IUPAC Name

2-(6-butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27BO3/c1-6-7-12-22-18-11-9-15-13-17(10-8-16(15)14-18)21-23-19(2,3)20(4,5)24-21/h8-11,13-14H,6-7,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICBTICLFXGOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.